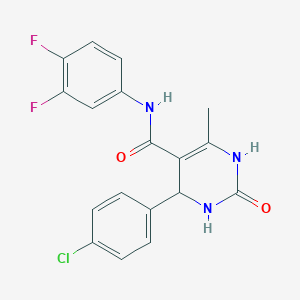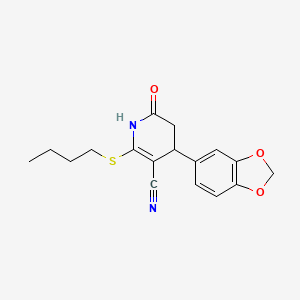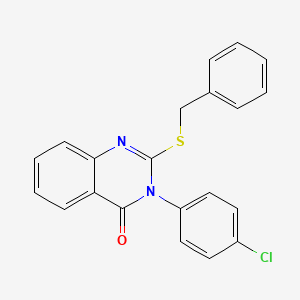![molecular formula C13H19NO5S B3961004 N-[(4-methoxyphenyl)sulfonyl]norleucine](/img/structure/B3961004.png)
N-[(4-methoxyphenyl)sulfonyl]norleucine
Overview
Description
N-[(4-methoxyphenyl)sulfonyl]norleucine, also known as MLN-4924, is a small molecule inhibitor that targets the NEDD8-activating enzyme (NAE). NAE is an essential component of the NEDD8 conjugation pathway, which regulates the activity of a wide range of cellular proteins involved in cell cycle regulation, DNA damage response, and other critical cellular processes. Inhibition of NAE by MLN-4924 has been shown to have promising anti-cancer effects in preclinical studies.
Mechanism of Action
N-[(4-methoxyphenyl)sulfonyl]norleucine exerts its anti-cancer effects by inhibiting the activity of NAE, which is responsible for the activation of NEDD8, a small ubiquitin-like modifier protein. NEDD8 conjugation is required for the activation of CRLs, which play a critical role in the degradation of key regulatory proteins involved in cell cycle progression and DNA damage response. Inhibition of NAE by this compound leads to the accumulation of the CRL substrate proteins, resulting in the activation of the DNA damage response and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have selective anti-cancer effects in preclinical studies. Inhibition of NAE by this compound leads to the accumulation of CRL substrate proteins, resulting in the activation of the DNA damage response and apoptosis in cancer cells. This compound has also been shown to enhance the efficacy of DNA-damaging agents such as cisplatin and radiation therapy in various cancer models.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[(4-methoxyphenyl)sulfonyl]norleucine is its selective anti-cancer effects, which make it a promising candidate for cancer therapy. This compound has also been shown to enhance the efficacy of DNA-damaging agents such as cisplatin and radiation therapy in various cancer models. However, one of the limitations of this compound is its potential toxicity, which may limit its clinical application.
Future Directions
N-[(4-methoxyphenyl)sulfonyl]norleucine has shown promising anti-cancer effects in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in cancer patients. Future research directions may include identifying biomarkers that predict response to this compound, optimizing the dosing regimen, and exploring potential combination therapies. Additionally, further studies are needed to evaluate the potential toxicity and long-term effects of this compound.
Scientific Research Applications
N-[(4-methoxyphenyl)sulfonyl]norleucine has been extensively studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that this compound can selectively induce apoptosis in cancer cells by inhibiting the activity of Cullin-RING E3 ubiquitin ligases (CRLs), which play a critical role in the degradation of key regulatory proteins involved in cell cycle progression and DNA damage response. This compound has also been shown to enhance the efficacy of DNA-damaging agents such as cisplatin and radiation therapy in various cancer models.
properties
IUPAC Name |
2-[(4-methoxyphenyl)sulfonylamino]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5S/c1-3-4-5-12(13(15)16)14-20(17,18)11-8-6-10(19-2)7-9-11/h6-9,12,14H,3-5H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWDQNXVCUNXSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[5-ethyl-2-(ethylthio)-3-thienyl]-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3960944.png)
![1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3960950.png)


![2-amino-1-(3,5-dichlorophenyl)-4-[3-(ethylthio)-2-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B3960979.png)
![5-(2-fluorophenyl)-4-(2-furoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3960982.png)

![2-[benzyl(methyl)amino]ethyl 4-methoxybenzoate hydrochloride](/img/structure/B3960998.png)
![7-(cyclohexylmethyl)-2-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3961017.png)
![3-(3,4-dichlorophenyl)-5,6-dimethyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3961024.png)
![ethyl 4-[5-ethyl-2-(ethylthio)-3-thienyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3961027.png)
![2-{[3-cyano-4-(2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3961033.png)